molecular formula C14H18F3NO2 B12361291 (3S)-3-[2,5-dimethoxy-4-(trifluoromethyl)phenyl]piperidine

(3S)-3-[2,5-dimethoxy-4-(trifluoromethyl)phenyl]piperidine

Cat. No.: B12361291
M. Wt: 289.29 g/mol
InChI Key: NZKYTYHIERLZBG-SECBINFHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3S)-3-[2,5-dimethoxy-4-(trifluoromethyl)phenyl]piperidine is a chemical compound characterized by the presence of a piperidine ring substituted with a trifluoromethyl group and two methoxy groups on the phenyl ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S)-3-[2,5-dimethoxy-4-(trifluoromethyl)phenyl]piperidine typically involves the introduction of the trifluoromethyl group through radical trifluoromethylation. This process can be achieved using various reagents and catalysts under specific conditions. For example, trifluoromethyl phenyl sulfone can be used as a trifluoromethyl radical precursor in the presence of visible light irradiation .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

(3S)-3-[2,5-dimethoxy-4-(trifluoromethyl)phenyl]piperidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions may vary depending on the desired product and include factors such as temperature, solvent, and catalyst .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while substitution reactions can produce a variety of substituted derivatives .

Scientific Research Applications

(3S)-3-[2,5-dimethoxy-4-(trifluoromethyl)phenyl]piperidine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of (3S)-3-[2,5-dimethoxy-4-(trifluoromethyl)phenyl]piperidine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, allowing it to interact more effectively with biological membranes and enzymes. The methoxy groups may also contribute to the compound’s binding affinity and selectivity for certain targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of both the trifluoromethyl and methoxy groups in (3S)-3-[2,5-dimethoxy-4-(trifluoromethyl)phenyl]piperidine makes it unique compared to similar compounds.

Properties

Molecular Formula

C14H18F3NO2

Molecular Weight

289.29 g/mol

IUPAC Name

(3S)-3-[2,5-dimethoxy-4-(trifluoromethyl)phenyl]piperidine

InChI

InChI=1S/C14H18F3NO2/c1-19-12-7-11(14(15,16)17)13(20-2)6-10(12)9-4-3-5-18-8-9/h6-7,9,18H,3-5,8H2,1-2H3/t9-/m1/s1

InChI Key

NZKYTYHIERLZBG-SECBINFHSA-N

Isomeric SMILES

COC1=CC(=C(C=C1[C@@H]2CCCNC2)OC)C(F)(F)F

Canonical SMILES

COC1=CC(=C(C=C1C2CCCNC2)OC)C(F)(F)F

Origin of Product

United States

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